2,3-Diheptylbutanedioic acid
Description
2,3-Diheptylbutanedioic acid is a derivative of butanedioic acid (succinic acid), where two heptyl (-C₇H₁₅) groups are substituted at the 2nd and 3rd carbon positions of the four-carbon backbone.
Properties
CAS No. |
5693-01-6 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,3-diheptylbutanedioic acid |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15(17(19)20)16(18(21)22)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
BRBZALFGYLTQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(CCCCCCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diheptylbutanedioic acid typically involves the alkylation of butanedioic acid derivatives with heptyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 2,3-Diheptylbutanedioic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diheptylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The heptyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanol derivatives.
Scientific Research Applications
2,3-Diheptylbutanedioic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Diheptylbutanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptyl groups may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane fluidity and function. Additionally, the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Butanedioic Acid
Substituted butanedioic acids vary in functional groups, which critically influence their physical properties, reactivity, and applications. Below is a detailed comparison of 2,3-Diheptylbutanedioic acid with key analogues:
Table 1: Comparative Analysis of Substituted Butanedioic Acids
Key Differences and Implications
Hydrophobicity and Solubility: The heptyl chains in 2,3-Diheptylbutanedioic acid render it highly hydrophobic, contrasting sharply with the water-soluble tartaric acid (hydroxyl groups) . This property makes the diheptyl variant suitable for nonpolar solvents or lipid-based formulations. In contrast, 2,3-Diphenylbutanedioic acid (phenyl substituents) also exhibits low water solubility but may participate in π-π interactions, useful in supramolecular chemistry .
Acidity and Reactivity :
- Tartaric acid’s hydroxyl groups enhance its acidity (pKa₁ = 2.98, pKa₂ = 4.34), enabling applications as a chelating agent .
- The diheptyl compound’s alkyl chains likely reduce acidity (electron-donating effect) and sterically hinder reactions at the carboxyl groups, limiting its use in acid-catalyzed processes.
Stereochemical Effects :
- Tartaric acid exists as enantiomers (L-, D-) and a meso form, with L-tartaric acid being biologically active .
- The diheptyl derivative lacks chiral centers if the substituents are symmetrically arranged, simplifying synthesis but reducing utility in asymmetric catalysis.
Thermal Stability :
- Tartaric acid decomposes at ~206°C , whereas the diheptyl analogue’s melting point is expected to be lower due to weaker intermolecular forces (van der Waals vs. hydrogen bonding).
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